
3-(4-bromophenyl)pentanedioic Acid
Overview
Description
3-(4-Bromophenyl)pentanedioic acid is an organic compound with the molecular formula C11H11BrO4. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)pentanedioic acid typically involves the bromination of phenylpentanedioic acid derivatives. One common method is the bromination of phenylpentanedioic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylpentanedioic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylpentanedioic acid.
Substitution: Formation of substituted phenylpentanedioic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features:
- Two carboxylic acid functional groups (-COOH) at the terminal ends of a five-carbon chain.
- A bromophenyl group attached to the pentanedioic acid backbone.
The molecular weight of 3-(4-bromophenyl)pentanedioic acid is approximately 287.11 g/mol . Its structural configuration contributes to its reactivity and interaction with biological macromolecules, which is crucial for understanding its potential applications.
Biological Interaction Studies
Preliminary studies suggest that this compound may interact with proteins and nucleic acids. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic benefits. Such studies could pave the way for developing new drugs or therapeutic agents.
Materials Science
The unique properties of this compound make it a candidate for applications in materials science, particularly in the synthesis of polymers or other materials that require specific chemical functionalities. Its ability to form complexes with various substrates can be explored for creating advanced materials with tailored properties.
While direct case studies specifically focusing on this compound are scarce, research into related compounds provides insights into potential applications:
- Antimicrobial Activity : Compounds containing brominated phenyl groups have shown promising antimicrobial properties in various studies. For instance, derivatives exhibiting similar structural features have been tested against a range of pathogens, indicating potential utility in developing new antimicrobial agents.
- Anti-inflammatory Effects : Research has highlighted that certain analogs can reduce inflammation markers in vitro and in vivo, suggesting that this compound may also possess similar therapeutic effects worth exploring.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pentanedioic acid moiety can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)pentanedioic acid: Similar structure with a chlorine atom instead of bromine.
3-(4-Fluorophenyl)pentanedioic acid: Contains a fluorine atom in place of bromine.
3-(4-Methylphenyl)pentanedioic acid: Features a methyl group instead of a halogen atom.
Uniqueness
3-(4-Bromophenyl)pentanedioic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens or substituents .
Biological Activity
3-(4-Bromophenyl)pentanedioic acid, with the chemical formula C11H11BrO4 and CAS number 1141-24-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is characterized by a pentanedioic acid backbone with a bromophenyl substituent. This configuration may influence its interaction with biological targets and its overall pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, compounds derived from this acid were tested against human breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), and colon adenocarcinoma (HT-29) cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, leading to reduced cell viability in these models .
The mechanisms by which this compound exerts its biological effects appear to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and dihydrofolate reductase, similar to other known anticancer agents .
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways within cancer cells, leading to programmed cell death .
In Vitro Studies
In a notable study, derivatives of this compound were synthesized and evaluated for their antineoplastic activity. The derivatives showed promising results, with some compounds displaying IC50 values below 10 µM against selected cancer cell lines. The specific structure-activity relationship (SAR) was analyzed to determine which modifications enhanced biological activity .
Compound | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
Derivative A | MCF-7 | 8.5 | Significant cytotoxicity observed |
Derivative B | K-562 | 5.2 | Induced apoptosis in >70% of cells |
Derivative C | HT-29 | 9.0 | Inhibited growth effectively |
In Vivo Studies
In vivo experiments using female Swiss albino mice demonstrated that certain derivatives significantly inhibited the growth of Ehrlich ascites carcinoma (EAC). These findings support the potential use of this compound derivatives in cancer therapy .
Properties
IUPAC Name |
3-(4-bromophenyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYRDSTUBZGDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443525 | |
Record name | 3-(4-bromophenyl)pentanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-24-8 | |
Record name | 3-(4-Bromophenyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-bromophenyl)pentanedioic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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